Mesigyna is classified as a hormonal contraceptive, specifically under the category of combined injectable contraceptives. It was developed by Bayer AG and has been utilized in various countries since its introduction. The compound's pharmacological classification includes estrogen receptor agonists and progesterone receptor agonists, indicating its dual action on female reproductive hormones.
The synthesis of Mesigyna involves the chemical combination of norethisterone enanthate and estradiol valerate. Norethisterone enanthate is synthesized through the esterification of norethisterone with enanthic acid, while estradiol valerate is produced by esterifying estradiol with valeric acid. The synthesis process typically requires controlled conditions to ensure the purity and stability of the final product.
The technical details of the synthesis include:
The molecular formula of Mesigyna is , with a molecular weight of approximately 758.1 g/mol. The structural representation includes two steroidal components linked through ester bonds, which are crucial for their biological activity.
The InChIKey for Mesigyna is MVRUQONLTQUUHW-ASYYKIBUSA-N, and it has a CAS Registry Number of 99897-30-0. The structural characteristics contribute to its effectiveness as a contraceptive by mimicking natural hormones in the body.
Mesigyna undergoes various chemical reactions in the body after administration. Upon injection, the esters are hydrolyzed to release norethisterone and estradiol into systemic circulation. This hydrolysis is facilitated by esterases present in the bloodstream.
Key reactions include:
The mechanism of action of Mesigyna involves multiple pathways:
Clinical studies have shown that these mechanisms effectively reduce pregnancy rates among users, with efficacy rates comparable to other hormonal contraceptives.
Mesigyna exhibits specific physical properties:
Chemical properties include:
Mesigyna's primary application is as a contraceptive method for women wishing to prevent pregnancy. Its use extends beyond contraception; it also serves therapeutic roles in managing menstrual disorders due to its hormonal effects. Additionally, ongoing research explores its potential applications in treating conditions related to hormonal imbalances.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3